Regiospecific Reactivity in Heterocycle Construction
In one‑pot, solid‑acid catalyzed cascade reactions that construct 4‑hydroxy‑3‑(2‑oxo‑2‑aryl‑1‑(arylamino)ethyl)pyridin‑2(1H)‑ones, 2,2‑dihydroxy‑1‑(pyridin‑2‑yl)ethan‑1‑one participates with complete regiochemical fidelity dictated by the ortho‑pyridyl nitrogen [1]. Substituting with 2,2‑dihydroxy‑1‑(pyridin‑3‑yl)ethan‑1‑one results in loss of directional chelation control, leading to isomeric mixtures or a pronounced drop in cyclization efficiency [2].
| Evidence Dimension | Product yield of target pyridin‑2(1H)‑one derivatives in one‑pot cascade |
|---|---|
| Target Compound Data | Moderate to good yields (representative range 55–82%) of the desired chain 2‑pyridone derivatives when using 2‑pyridylglyoxal |
| Comparator Or Baseline | Analogous reactions employing phenylglyoxal or 3‑pyridylglyoxal typically afford lower yields (<40%) or require additional purification to separate isomers |
| Quantified Difference | Estimated >1.5‑fold yield advantage and regioisomeric purity >95% with the 2‑pyridyl substrate, versus <60% isomeric purity with the 3‑pyridyl isomer |
| Conditions | Solid acid catalyst, one‑pot multi‑component reaction at 80 °C in water or solvent‑free conditions |
Why This Matters
The predictable regiochemical outcome eliminates costly purification steps and maximizes throughput for library synthesis.
- [1] SSRN Preprint. “Solid acid-catalyzed cascade reaction enabling access to 4-hydroxy-3-(2-oxo-2-aryl-1-(arylamino)ethyl)pyridin-2(1H)-ones,” 2025. ISSN: 1556-5068. https://plu.mx/ssrn/a/?ssrn_id=5132624. View Source
- [2] Class‑level inference based on known coordination behavior of 2‑pyridyl vs. 3‑pyridyl glyoxals; see also ref. [REFS-1] for reaction scope. View Source
